molecular formula C19H22N2O3S B11382195 Ethyl ({4,6-dimethyl-3-[(3-methylphenyl)carbamoyl]pyridin-2-yl}sulfanyl)acetate

Ethyl ({4,6-dimethyl-3-[(3-methylphenyl)carbamoyl]pyridin-2-yl}sulfanyl)acetate

Cat. No.: B11382195
M. Wt: 358.5 g/mol
InChI Key: XMGNNJXZZGDJJX-UHFFFAOYSA-N
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Description

ETHYL 2-({4,6-DIMETHYL-3-[(3-METHYLPHENYL)CARBAMOYL]PYRIDIN-2-YL}SULFANYL)ACETATE is a complex organic compound with a unique structure that includes a pyridine ring, a carbamoyl group, and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({4,6-DIMETHYL-3-[(3-METHYLPHENYL)CARBAMOYL]PYRIDIN-2-YL}SULFANYL)ACETATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Carbamoyl Group: The carbamoyl group is introduced via a reaction with an isocyanate derivative.

    Attachment of the Ethyl Acetate Moiety: The final step involves esterification to attach the ethyl acetate group to the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({4,6-DIMETHYL-3-[(3-METHYLPHENYL)CARBAMOYL]PYRIDIN-2-YL}SULFANYL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 2-({4,6-DIMETHYL-3-[(3-METHYLPHENYL)CARBAMOYL]PYRIDIN-2-YL}SULFANYL)ACETATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 2-({4,6-DIMETHYL-3-[(3-METHYLPHENYL)CARBAMOYL]PYRIDIN-2-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-({4,6-DIMETHYL-3-[(3-METHYLPHENYL)CARBAMOYL]PYRIDIN-2-YL}SULFANYL)PROPIONATE: Similar structure with a propionate group instead of acetate.

    METHYL 2-({4,6-DIMETHYL-3-[(3-METHYLPHENYL)CARBAMOYL]PYRIDIN-2-YL}SULFANYL)ACETATE: Similar structure with a methyl group instead of ethyl.

Uniqueness

ETHYL 2-({4,6-DIMETHYL-3-[(3-METHYLPHENYL)CARBAMOYL]PYRIDIN-2-YL}SULFANYL)ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

ethyl 2-[4,6-dimethyl-3-[(3-methylphenyl)carbamoyl]pyridin-2-yl]sulfanylacetate

InChI

InChI=1S/C19H22N2O3S/c1-5-24-16(22)11-25-19-17(13(3)10-14(4)20-19)18(23)21-15-8-6-7-12(2)9-15/h6-10H,5,11H2,1-4H3,(H,21,23)

InChI Key

XMGNNJXZZGDJJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=C(C(=CC(=N1)C)C)C(=O)NC2=CC=CC(=C2)C

Origin of Product

United States

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